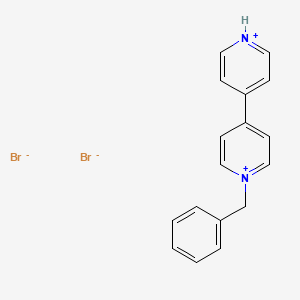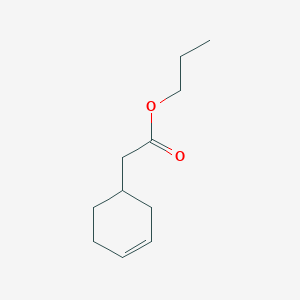
Propyl (cyclohex-3-en-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (cyclohex-3-en-1-yl)acetate is an organic compound that belongs to the class of esters. It is characterized by a propyl group attached to an acetate moiety, which is further connected to a cyclohex-3-en-1-yl group. This compound is known for its pleasant fragrance and is commonly used in the perfume industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl (cyclohex-3-en-1-yl)acetate can be synthesized through the esterification of cyclohex-3-en-1-yl acetic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable acid catalysts. The product is then purified through distillation to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (cyclohex-3-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Cyclohex-3-en-1-yl acetic acid.
Reduction: Cyclohex-3-en-1-yl ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl (cyclohex-3-en-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance in medicinal products.
Mécanisme D'action
The mechanism of action of propyl (cyclohex-3-en-1-yl)acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fragrance. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohex-1-en-1-yl acetate
- Cyclohex-3-en-1-yl propionate
- Cyclohex-1-en-1-yl butyrate
Uniqueness
Propyl (cyclohex-3-en-1-yl)acetate is unique due to its specific structural arrangement, which imparts a distinct fragrance profile compared to other similar compounds. The presence of the propyl group and the cyclohex-3-en-1-yl moiety contributes to its unique olfactory characteristics, making it a valuable compound in the fragrance industry .
Propriétés
Numéro CAS |
65792-50-9 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
propyl 2-cyclohex-3-en-1-ylacetate |
InChI |
InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-4,10H,2,5-9H2,1H3 |
Clé InChI |
CYPSVODGBLUGQL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



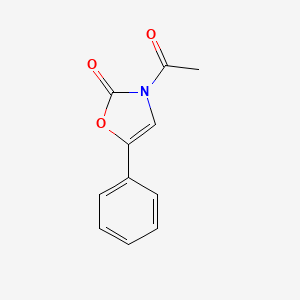
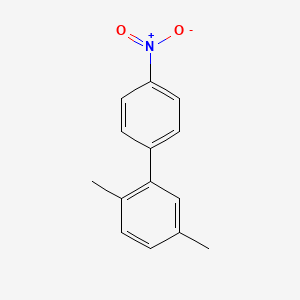
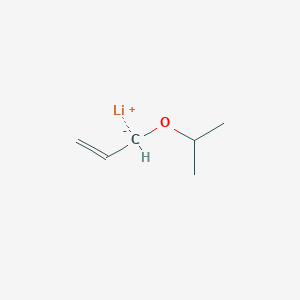
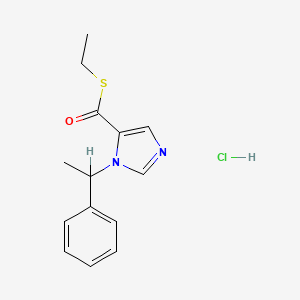
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
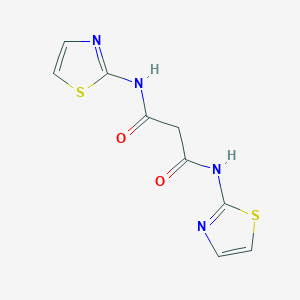
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
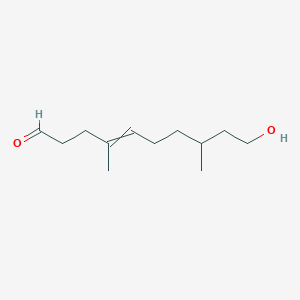
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
